molecular formula C10H11F2N B13584713 Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine

Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine

Cat. No.: B13584713
M. Wt: 183.20 g/mol
InChI Key: TYTVBWPXIREWOF-YUMQZZPRSA-N
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Description

Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine is a compound of significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropyl group attached to a methanamine moiety, with two fluorine atoms positioned on the phenyl ring. The presence of fluorine atoms often enhances the biological activity and stability of organic compounds, making this compound a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine typically involves several key steps:

    Cyclopropanation Reaction: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction using appropriate reagents and catalysts.

    Introduction of Fluorine Atoms: The difluorophenyl group is introduced through a difluoromethylation process.

    Formation of Methanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (1R, 2S)-2-(3,4-difluorophenyl)cyclopropylamine: A stereoisomer with similar structural features but different stereochemistry.

    (1R, 2S)-2-(3,4-difluorophenyl)cyclopropylamine D-mandelates: A derivative used in pharmaceutical applications.

Uniqueness

Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine is unique due to its specific stereochemistry and the presence of the difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

[(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8H,3,5,13H2/t7-,8-/m0/s1

InChI Key

TYTVBWPXIREWOF-YUMQZZPRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)CN

Canonical SMILES

C1C(C1C2=CC(=C(C=C2)F)F)CN

Origin of Product

United States

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